molecular formula C6H14ClNS B1431705 3,5-Dimethylthiomorpholine hydrochloride CAS No. 1384428-81-2

3,5-Dimethylthiomorpholine hydrochloride

Cat. No.: B1431705
CAS No.: 1384428-81-2
M. Wt: 167.7 g/mol
InChI Key: QRJKHJWKOHNVCH-UHFFFAOYSA-N
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Description

3,5-Dimethylthiomorpholine hydrochloride is a versatile small molecule scaffold with the molecular formula C6H13NS·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylthiomorpholine hydrochloride typically involves the reaction of thiomorpholine with appropriate methylating agents under controlled conditions. One common method is the alkylation of thiomorpholine using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylthiomorpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

3,5-Dimethylthiomorpholine hydrochloride has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of sulfur-containing compounds.

  • Biology: The compound is utilized in biological assays to investigate the effects of sulfur-containing molecules on biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

  • Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethylthiomorpholine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Thiomorpholine

  • 2,6-Dimethylthiomorpholine

  • 4-Methylthiomorpholine

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Properties

IUPAC Name

3,5-dimethylthiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKHJWKOHNVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylthiomorpholine hydrochloride
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3,5-Dimethylthiomorpholine hydrochloride
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3,5-Dimethylthiomorpholine hydrochloride
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3,5-Dimethylthiomorpholine hydrochloride
Reactant of Route 5
3,5-Dimethylthiomorpholine hydrochloride
Reactant of Route 6
3,5-Dimethylthiomorpholine hydrochloride

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